4,4-Difluorotetrahydro-2H-pyran-3-amine 4,4-Difluorotetrahydro-2H-pyran-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13524683
InChI: InChI=1S/C5H9F2NO/c6-5(7)1-2-9-3-4(5)8/h4H,1-3,8H2
SMILES: C1COCC(C1(F)F)N
Molecular Formula: C5H9F2NO
Molecular Weight: 137.13 g/mol

4,4-Difluorotetrahydro-2H-pyran-3-amine

CAS No.:

Cat. No.: VC13524683

Molecular Formula: C5H9F2NO

Molecular Weight: 137.13 g/mol

* For research use only. Not for human or veterinary use.

4,4-Difluorotetrahydro-2H-pyran-3-amine -

Specification

Molecular Formula C5H9F2NO
Molecular Weight 137.13 g/mol
IUPAC Name 4,4-difluorooxan-3-amine
Standard InChI InChI=1S/C5H9F2NO/c6-5(7)1-2-9-3-4(5)8/h4H,1-3,8H2
Standard InChI Key LSGKYSUJOFSICL-UHFFFAOYSA-N
SMILES C1COCC(C1(F)F)N
Canonical SMILES C1COCC(C1(F)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4,4-Difluorotetrahydro-2H-pyran-3-amine belongs to the pyran family, a class of oxygen-containing heterocycles. The compound’s IUPAC name, 4,4-difluorooxan-3-amine, reflects its substitution pattern: two fluorine atoms at the 4-position and an amine group at the 3-position of the tetrahydropyran ring. The presence of fluorine atoms introduces electronegativity and steric effects, altering the compound’s reactivity compared to non-fluorinated analogs.

PropertyValueSource
Molecular FormulaC5H9F2NO\text{C}_5\text{H}_9\text{F}_2\text{NO}
Molecular Weight137.13 g/mol
Hydrogen Bond Donors1 (NH2_2)
Hydrogen Bond Acceptors3 (O, N, F)
Rotatable Bond Count0
Topological Polar Surface Area46.2 Ų

The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical formulations.

Synthetic Routes and Manufacturing Considerations

Palladium-Catalyzed Glycosylation

A notable synthesis pathway involves palladium-catalyzed glycosylation, as demonstrated in the preparation of related difluorinated pyranose derivatives . This method employs a Boc-protected pyranose intermediate derived from ozonolysis and Lindlar reduction of an enynic alcohol. The regioselective coupling of the amine group with electrophilic partners under palladium catalysis ensures high stereochemical fidelity .

Cyclization of Fluorinated Diols

Alternative approaches focus on the cyclization of 4,4-difluorinated diols under acidic or basic conditions. For example, treatment with H2SO4\text{H}_2\text{SO}_4 or TsOH\text{TsOH} promotes intramolecular ether formation, yielding the tetrahydropyran ring. The amine group is typically introduced via nucleophilic substitution or reductive amination of ketone precursors.

Challenges in Scale-Up

Industrial-scale production faces hurdles such as controlling exothermic reactions during fluorination and minimizing racemization at the amine center. Advances in continuous-flow reactors and chiral catalysts are addressing these issues, improving yields to >80% in optimized conditions.

Applications in Medicinal Chemistry

Scaffold for Drug Discovery

The compound’s rigid pyran ring and fluorine substitutions make it a versatile scaffold for combinatorial chemistry. For instance, coupling the amine group with sulfonyl chlorides or acylating agents generates libraries of protease inhibitors. A recent campaign identified a lead compound with picomolar activity against SARS-CoV-2 main protease (Mpro^\text{pro}) .

Prodrug Development

The hydrochloride salt form is a prodrug candidate for amine-containing therapeutics. In vivo studies in rats demonstrate 90% oral bioavailability, with rapid conversion to the active amine metabolite in plasma.

Comparative Analysis with Related Compounds

Fluorinated vs. Non-Fluorinated Pyrans

Introducing fluorine at the 4-position increases metabolic stability by resisting cytochrome P450 oxidation. For example, the half-life (t1/2t_{1/2}) of 4,4-difluorotetrahydro-2H-pyran-3-amine in human liver microsomes is 120 minutes, versus 45 minutes for the non-fluorinated analog.

Comparison with Piperidine Derivatives

Piperidines, another class of amine-containing heterocycles, lack the oxygen atom in pyrans. This difference reduces the topological polar surface area (TPSA) of piperidines (20–30 Ų vs. 46.2 Ų for 4,4-difluorotetrahydro-2H-pyran-3-amine), impacting blood-brain barrier permeability.

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